3-[(Z)-but-1-enyl]pyridine
Description
3-[(Z)-but-1-enyl]pyridine is a pyridine derivative featuring a butenyl side chain in the Z (cis) configuration at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₁N, with a SMILES notation of C/C=C/C1=CN=CC=C1 (Z-configuration indicated by stereodescriptors). The Z-isomer differs from the E-isomer (3-[(E)-but-1-enyl]pyridine, CID 5352782 ) in spatial arrangement, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
142505-10-0 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-[(Z)-but-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3- |
InChI Key |
KTXMSWAHSUYOHZ-HYXAFXHYSA-N |
SMILES |
CCC=CC1=CN=CC=C1 |
Isomeric SMILES |
CC/C=C\C1=CN=CC=C1 |
Canonical SMILES |
CCC=CC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(1-butenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(E)-but-1-enyl]pyridine
- Structural Differences : The E-isomer has a trans configuration, altering the spatial orientation of the butenyl chain. This geometric distinction may affect binding to enzymatic pockets or receptor sites.
- For example, E/Z isomerism in retinoids profoundly alters receptor binding .
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
These compounds (e.g., compound 17 in ) are potent LSD1 inhibitors (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases (MAO-A/B) . Key comparisons include:
- Substituent Effects : The piperidin-4-ylmethoxy group enhances LSD1 binding via hydrophobic interactions and basic amine groups, critical for competitive inhibition .
- Activity Data :
| Compound | LSD1 Ki (nM) | MAO-A/B Selectivity | Cell EC₅₀ (nM) |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine (17) | 29 | >160-fold | 280 |
| 3-[(Z)-but-1-enyl]pyridine | N/A | N/A | N/A |
- Mechanistic Insights : Molecular docking shows the piperidine moiety occupies a hydrophobic pocket in LSD1, while the pyridine ring aligns with the substrate-binding site . The butenyl chain in this compound lacks this basic amine, likely reducing LSD1 affinity.
Carbonyl Analogs (e.g., 4-[1,2-Bis-(4-hydroxy-phenyl)-but-1-enyl]-benzoic acid)
- Structural Contrast : These compounds feature bulkier aromatic substituents (e.g., bis-phenyl groups) instead of a pyridine core. Such groups may enhance π-π stacking but reduce solubility .
- Synthetic Routes : Similar Z/E isomer separation techniques (e.g., HPLC with C-18 columns) are employed, underscoring the challenges in isolating stereoisomers .
MAO Inhibitors (e.g., Tranylcypromine Derivatives)
- Selectivity Profiles : While 3-(piperidin-4-ylmethoxy)pyridine derivatives show high LSD1 selectivity, tranylcypromine analogs inhibit both LSD1 and MAO-A/B, risking off-target effects .
Key Data :
Inhibitor Type LSD1 Ki (nM) MAO-A/B Ki (nM) 3-(Piperidin-4-ylmethoxy)pyridine 29 >4,640 Tranylcypromine ~500 2–20
Molecular and Functional Insights
- However, the absence of a basic amine (cf. piperidine derivatives) likely limits its potency as an LSD1 inhibitor .
- Enzyme Kinetics: Competitive inhibitors like compound 5 (Ki = 2.3 μM) bind directly to the LSD1 active site, displacing the H3K4me2 substrate . The butenyl chain’s hydrophobicity might contribute to similar binding, but without catalytic moieties (e.g., cyanophenyl groups in compound 17), activity would be diminished .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
